molecular formula C25H34N6O3 B13841374 Propoxyphenyl Noracetildenafil-d3

Propoxyphenyl Noracetildenafil-d3

Cat. No.: B13841374
M. Wt: 469.6 g/mol
InChI Key: VJMGIJNAUXKFAR-HPRDVNIFSA-N
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Description

Propoxyphenyl Noracetildenafil-d3 is a labeled counterpart of propoxyphenyl noracetildenafil, which is a reactant in the preparation of cyclic guanosine monophosphate (cGMP) phosphodiesterase inhibitors. This compound is primarily used in scientific research and has a molecular formula of C25H31D3N6O3 and a molecular weight of 469.59.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of Propoxyphenyl Noracetildenafil-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propoxyphenyl Noracetildenafil-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Propoxyphenyl Noracetildenafil-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly as a phosphodiesterase inhibitor.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

Propoxyphenyl Noracetildenafil-d3 exerts its effects by inhibiting the activity of phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this mechanism include the active site of the PDE-5 enzyme and the cGMP signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propoxyphenyl Noracetildenafil-d3 include:

    Propoxyphenyl Noracetildenafil: The non-labeled counterpart with similar chemical properties.

    Sildenafil: Another PDE-5 inhibitor with a similar mechanism of action.

    Vardenafil: A PDE-5 inhibitor with a different chemical structure but similar therapeutic effects

Uniqueness

This compound is unique due to its labeled nature, which makes it particularly useful in research applications where tracking and quantification of the compound are required. This labeling allows for more precise studies of its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C25H34N6O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-methyl-5-[2-propoxy-5-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]phenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)/i3D3

InChI Key

VJMGIJNAUXKFAR-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C

Origin of Product

United States

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